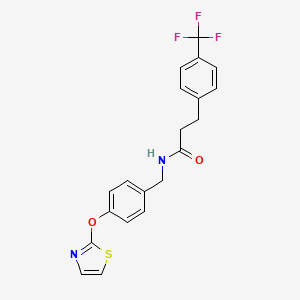

N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2S/c21-20(22,23)16-6-1-14(2-7-16)5-10-18(26)25-13-15-3-8-17(9-4-15)27-19-24-11-12-28-19/h1-4,6-9,11-12H,5,10,13H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOGDSPCFHMFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone.

Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a benzyl halide.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate conditions.

Formation of the Propanamide Moiety: The final step involves the coupling of the benzyl-thiazole intermediate with a propanamide derivative through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Material Science: Its properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Heterocyclic Diversity : The target compound’s thiazole ether contrasts with triazole-thiones () and benzothiazole-triazole hybrids (), which exhibit tautomerism (thione vs. thiol) affecting reactivity and binding .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the target compound parallels CF₃O in and nitro groups in , enhancing metabolic stability and target affinity.

- Synthetic Routes : Alkylation () and condensation () are common for propanamide derivatives, whereas radioiodination () enables tracer applications.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Analytical Data

Key Observations:

- IR Spectroscopy : The absence of νC=O (~1660 cm⁻¹) in triazole-thiones () confirms tautomeric shifts, whereas the target compound’s propanamide C=O would likely appear near 1680 cm⁻¹ .

- NMR Trends : Aromatic protons in fluorophenyl (δ 7.3–7.6 ppm) and trifluoromethyl groups (δ 120–125 ppm for ¹³C) are consistent across analogs.

Table 3: Implied Bioactivity Based on Structural Analogues

Key Observations:

- Target Compound Hypotheses : The trifluoromethylphenyl group may enhance CNS permeability (cf. ), while the thiazole ether could modulate kinase or protease activity.

- Selectivity: Unlike nitroimidazole derivatives (), the target compound lacks a radiosensitive moiety, suggesting non-imaging applications.

Biological Activity

N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and applications in various fields.

The molecular formula of this compound is , with a molecular weight of 406.4 g/mol. Its structure features a thiazole ring, a benzyl group, and a trifluoromethyl phenyl moiety, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H17F3N2O2S |

| Molecular Weight | 406.4 g/mol |

| CAS Number | 2034558-90-0 |

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . It interacts with specific enzymes involved in cellular signaling pathways, potentially inhibiting their activity and modulating various biological processes. The thiazole and trifluoromethyl groups enhance the compound's binding affinity to target proteins, which may lead to therapeutic effects in diseases such as cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has shown efficacy against breast cancer cells, with IC50 values indicating potent inhibition of cell growth.

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties. It has been tested in models of inflammation where it reduced markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Case Studies

-

Breast Cancer Model :

- Objective : Evaluate the anticancer effects on MCF-7 breast cancer cells.

- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours, with associated apoptosis confirmed via flow cytometry.

-

Inflammatory Response :

- Objective : Assess anti-inflammatory effects in LPS-induced macrophages.

- Findings : Treatment with the compound significantly decreased the production of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential for therapeutic application in inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?

- Synthetic Routes : The synthesis typically involves multi-step reactions, including:

- Condensation : Coupling the thiazole moiety (e.g., 4-(thiazol-2-yloxy)benzylamine) with a trifluoromethylphenyl propanamide derivative via amide bond formation.

- Cyclization : Formation of the thiazole ring under reflux conditions (60–100°C) using ethanol or methanol as solvents .

- Purification : Column chromatography or recrystallization to isolate the final product.

- Characterization :

- Nuclear Magnetic Resonance (NMR) : Key signals include the trifluoromethyl group (δ ~120-125 ppm in NMR) and aromatic protons (δ 6.8–8.0 ppm in NMR) .

- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650–1680 cm) and thiazole C-S-C vibrations (~650–750 cm) .

Q. Which initial biological assays are appropriate to screen for therapeutic potential?

- In Vitro Assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

- Enzyme Inhibition : Kinase or protease inhibition assays targeting receptors linked to inflammation or neurodegeneration .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .

Q. What functional groups are critical for its bioactivity?

- Key Groups :

- Thiazole ring : Enhances electron-deficient character, improving binding to enzymatic pockets .

- Trifluoromethyl group : Increases metabolic stability and lipophilicity, aiding blood-brain barrier penetration .

- Amide linker : Facilitates hydrogen bonding with target proteins (e.g., neurokinin receptors) .

- Structural Confirmation : Use X-ray crystallography or DFT calculations to validate electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Variables to Test :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 70–80°C | Higher yields but risk side reactions above 90°C |

| Solvent | Anhydrous DMF or THF | Reduces hydrolysis of intermediates |

| Catalyst | 1–2 mol% DMAP | Accelerates amide coupling |

- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and purity (>95% by NMR) .

Q. How should discrepancies in bioactivity data across studies be resolved?

- Potential Causes :

- Purity Variability : Confirm compound identity via high-resolution mass spectrometry (HRMS) and elemental analysis .

- Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) .

- Validation : Replicate studies in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

Q. What computational strategies elucidate its mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with neurokinin-1 receptor (PDB ID: 7L11) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for >100 ns to assess stability of binding poses .

- QSAR Modeling : Correlate substituent modifications (e.g., replacing CF with Cl) with IC values .

Q. How do substituent modifications on the thiazole ring affect bioactivity?

- Case Study :

| Substituent | Bioactivity (IC) | Physicochemical Property |

|---|---|---|

| CF (Parent) | 0.45 µM (NK1 receptor) | LogP = 3.2 |

| OCH (Analog) | 1.2 µM | LogP = 2.8 |

| NO (Analog) | >10 µM | LogP = 1.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.